

GSK2263167: A Technical Overview of a RIPK1 Kinase Inhibitor

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Compound of Interest

Compound Name: GSK2263167

Cat. No.: B12384888

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Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in regulated cell death pathways, including necroptosis and apoptosis, as well as in inflammatory signaling. Its central role in these processes has made it an attractive therapeutic target for a range of inflammatory and neurodegenerative diseases. **GSK2263167** is a potent and selective inhibitor of RIPK1 kinase activity developed by GlaxoSmithKline. This technical guide provides a comprehensive overview of the core science behind **GSK2263167** and related RIPK1 inhibitors, including their mechanism of action, relevant signaling pathways, experimental methodologies for their characterization, and available quantitative data. While specific data for **GSK2263167** is limited in the public domain, this guide leverages information on closely related and successor compounds from GSK to provide a thorough understanding of this class of inhibitors.

Mechanism of Action and Signaling Pathways

RIPK1 is a serine/threonine kinase that functions as a key signaling node downstream of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1).^{[1][2]} Upon TNF- α binding to TNFR1, a membrane-bound complex known as Complex I is formed. In this complex, RIPK1 is polyubiquitinated, which serves as a scaffold to recruit downstream signaling molecules, leading to the activation of the pro-survival NF- κ B pathway.^[3]

However, under conditions where components of Complex I are deubiquitinated or when caspase-8 activity is inhibited, RIPK1 can dissociate and form cytosolic death-inducing complexes.[3] Formation of Complex IIa (containing FADD and caspase-8) can lead to apoptosis.[3] Alternatively, in the absence of active caspase-8, RIPK1 can interact with RIPK3 to form a necrosome (Complex IIb/c), a key step in the necroptosis pathway.[3] The kinase activity of RIPK1 is essential for the activation of RIPK3 and the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), the executioner of necroptosis.[4]

GSK2263167 and other related GSK inhibitors are designed to bind to the ATP-binding pocket of the RIPK1 kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream necroptotic signaling.

Diagram: RIPK1 Signaling Pathways

RIPK1 signaling downstream of TNFR1.

Quantitative Data

While specific quantitative data for **GSK2263167** is not widely available in peer-reviewed literature, data for other potent and selective GSK RIPK1 inhibitors provide valuable context for the expected potency and selectivity of this class of compounds.

Compound	Target	Assay Type	IC50 (nM)	Ki (nM)	Reference
GSK2982772	Human RIPK1	Biochemical	16	-	[2]
GSK2982772	Monkey RIPK1	Biochemical	20	-	[2]
GSK'481	Human RIPK1	Biochemical	1.3	-	[2]
GSK3145095	RIPK1	Biochemical	6.3	-	[5]
GNE684	Human RIPK1	Biochemical	-	21	[6]
GNE684	Mouse RIPK1	Biochemical	-	189	[6]
GNE684	Rat RIPK1	Biochemical	-	189	[6]
RIPA-56	RIPK1	Biochemical	13	-	[2]
GSK'963	RIPK1	FP binding	29	-	[5]
GSK'547	RIPK1	-	-	-	[2]
GSK2593074 A	RIPK1/RIPK3	Cellular	10 (necroptosis inhibition)	-	[6]

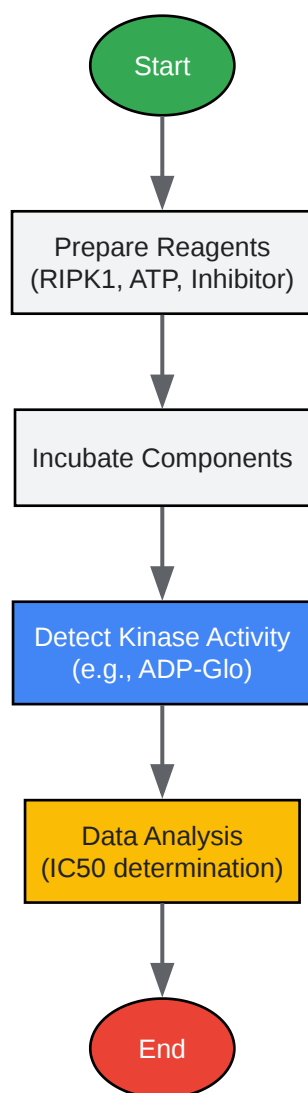
Experimental Protocols

The characterization of RIPK1 inhibitors like **GSK2263167** involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical RIPK1 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1.

Diagram: Biochemical Kinase Assay Workflow



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Workflow for a typical biochemical kinase inhibition assay.

Protocol: Transcreener® ADP² Kinase Assay

This protocol is adapted from a validated method for measuring RIPK1 kinase activity.^[7]

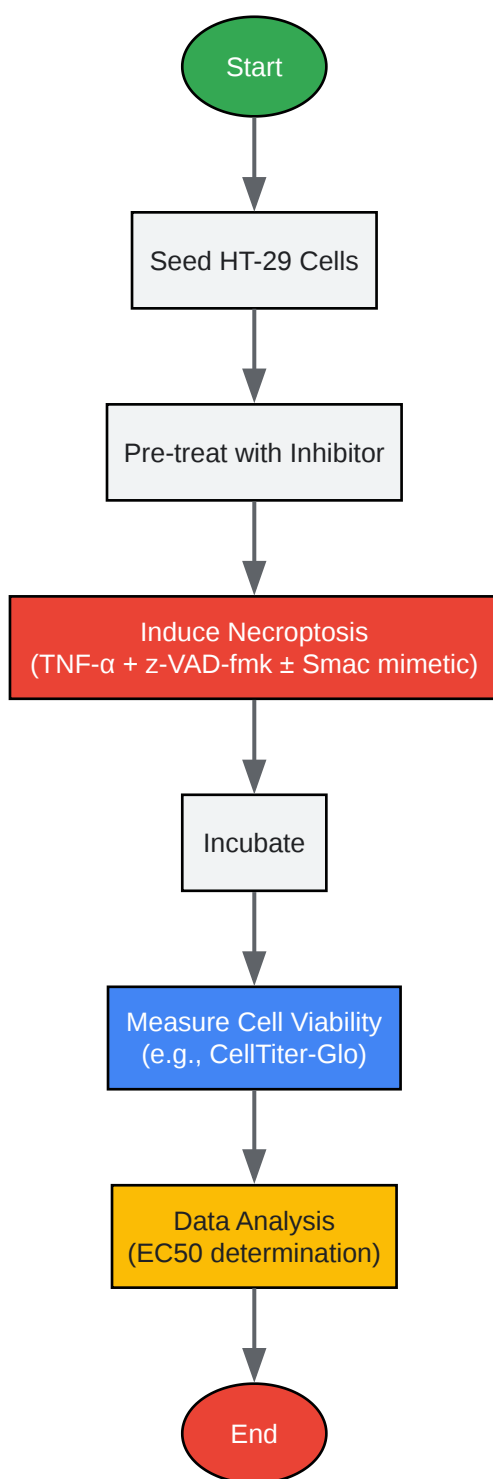
- Reagent Preparation:
 - Prepare a 2x enzyme solution of recombinant human RIPK1 in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

- Prepare a 2x substrate/ATP solution containing a suitable substrate (e.g., myelin basic protein) and ATP at a concentration near the K_m for RIPK1 in the same kinase assay buffer.
- Prepare serial dilutions of **GSK2263167** in DMSO, followed by dilution in kinase assay buffer.
- Assay Procedure:
 - Add 5 μ L of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
 - Add 5 μ L of the 2x RIPK1 enzyme solution to each well and incubate for 10 minutes at room temperature.
 - Initiate the kinase reaction by adding 10 μ L of the 2x substrate/ATP solution.
 - Incubate the reaction for 60 minutes at room temperature.
 - Add 10 μ L of the Transcreener® ADP² Detection Mix, which contains an ADP antibody and a fluorescent tracer.
 - Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.
- Data Analysis:
 - Measure the fluorescence polarization or TR-FRET signal using a suitable plate reader.
 - The amount of ADP produced is inversely proportional to the measured signal.
 - Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Necroptosis Assay

This assay assesses the ability of an inhibitor to protect cells from induced necroptosis. The human colon adenocarcinoma cell line HT-29 is a commonly used model for studying necroptosis.[8]

Diagram: Cellular Necroptosis Assay Workflow



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Workflow for a typical cellular necroptosis assay.

Protocol: Necroptosis Induction in HT-29 Cells

This protocol is based on established methods for inducing necroptosis in HT-29 cells.[8]

- Cell Culture:
 - Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
 - Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- Assay Procedure:
 - Prepare serial dilutions of **GSK2263167** in cell culture medium.
 - Pre-treat the cells with the diluted inhibitor or vehicle for 1-2 hours.
 - Induce necroptosis by adding a combination of human TNF- α (e.g., 10-100 ng/mL) and a pan-caspase inhibitor such as z-VAD-fmk (e.g., 20-50 μ M). A Smac mimetic (e.g., 100 nM) can also be included to enhance the necroptotic response.
 - Incubate the plates for 18-24 hours.
- Data Analysis:
 - Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
 - Calculate the percent protection for each inhibitor concentration relative to the vehicle-treated, necroptosis-induced control.
 - Determine the EC50 value by fitting the data to a dose-response curve.

Preclinical and Clinical Development

Information regarding the specific preclinical pharmacokinetics, pharmacodynamics, and clinical trial results for **GSK2263167** is not extensively published. However, the development of related compounds such as GSK2982772, which has entered clinical trials for inflammatory diseases, indicates the therapeutic potential of this class of RIPK1 inhibitors.[4] Preclinical studies for such compounds typically involve evaluating their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) in animal models, as well as their efficacy in disease models of inflammation and neurodegeneration.[9] Clinical development would then proceed through Phase I studies to assess safety and tolerability in healthy volunteers, followed by Phase II and III trials to evaluate efficacy in patient populations.

Conclusion

GSK2263167 is a representative of a promising class of RIPK1 kinase inhibitors with the potential to treat a variety of diseases driven by inflammation and necroptotic cell death. While detailed public data on this specific molecule is limited, the broader research on related GSK compounds provides a strong foundation for understanding their mechanism of action, key signaling pathways, and the experimental approaches used for their characterization. The continued investigation of RIPK1 inhibitors holds significant promise for the development of novel therapeutics for unmet medical needs.

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